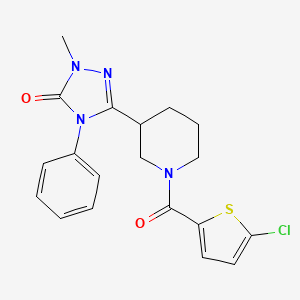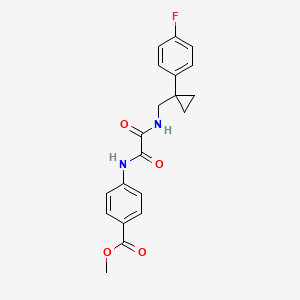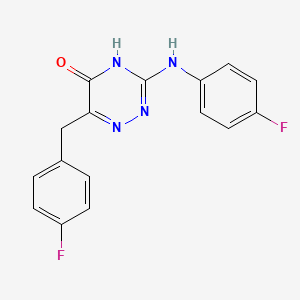
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one" is part of a broader class of 1,2,4-triazine derivatives, known for their versatile applications in medicinal chemistry due to their biological and pharmacological properties. These compounds have been extensively explored for their potential as antimicrobial, anticancer, and enzyme inhibitor agents due to their unique structural features and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves multi-step reactions, starting with the construction of the triazine ring followed by functionalization at various positions to introduce different substituents, such as fluorobenzyl and fluorophenyl groups. For example, compounds similar in structure to the target molecule have been synthesized through reactions involving carbon disulfide, benzyl bromide, and ammonia or through cyclization reactions of precursors with specific reagents under controlled conditions (Hwang et al., 2006).
Scientific Research Applications
Antibacterial Agents
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one and its derivatives have been investigated for their potential as antibacterial agents. The incorporation of fluorine and other pharmacophores in these compounds has led to the synthesis of molecules with promising antibacterial activities, particularly at concentrations around 10 µg/mL (Holla, Bhat, & Shetty, 2003).
Antioxidant Agents
Novel fluorine-substituted α-amino phosphonic acids containing the 1,2,4-triazin-5-one moiety have been developed and evaluated for their antioxidant properties. These compounds, synthesized through various chemical reactions, have been found to exhibit significant antioxidant activities, surpassing other synthesized systems (Makki, Abdel-Rahman, & Alharbi, 2018).
Anti-HIV-1 and CDK2 Inhibitors
Certain fluorine-substituted 1,2,4-triazinones have been identified as potential inhibitors of HIV-1 and CDK2, important targets in HIV treatment and cancer therapy, respectively. Specific compounds in this class have demonstrated dual anti-HIV and anticancer activities, highlighting their therapeutic potential (Makki, Abdel-Rahman, & Khan, 2014).
Antimicrobial Agents
New fluorine-substituted amino compounds with 1,2,4-triazin-3-yl moieties have shown significant antimicrobial activities. These compounds, which include both nitro and fluorine elements, have been synthesized through a series of chemical reactions and have been evaluated as effective antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Molluscicidal Agents
Certain fluorine/phosphorus-substituted derivatives of 6-(2'-amino phenyl)-3-thioxo-1,2,4-triazin-5(2H, 4H)one have been developed as molluscicidal agents against snails responsible for Bilharziasis diseases. This application demonstrates the potential use of these compounds in public health, particularly in controlling disease vectors (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Enzymetic Effect in Biological Systems
A class of α-amino acids bearing the 1,2,4-triazinone moiety has been synthesized and shown to have a significant enzymatic effect as cellobiase agents against certain fungi. This highlights the potential of these compounds in modulating biological processes (Bakhotmah, 2015).
CDK2 Inhibitors of Tumor Cell
New fluorine compounds bearing the 1,2,4-triazino[4,3-b]-1,2,4-triazin-8-one moiety have been synthesized and evaluated as CDK2 inhibitors of tumor cells, demonstrating potential applications in cancer therapy (Al-Otaibi & Bakhotmah, 2020).
properties
IUPAC Name |
3-(4-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-11-3-1-10(2-4-11)9-14-15(23)20-16(22-21-14)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXRRTXBHBWBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


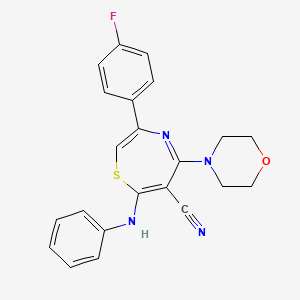
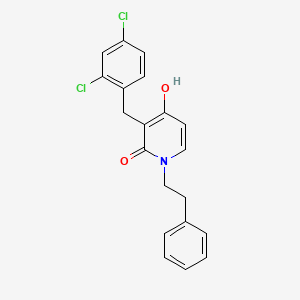
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)
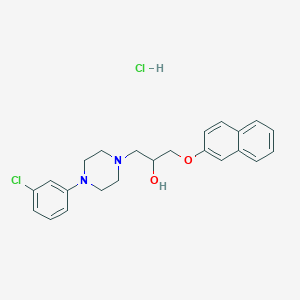
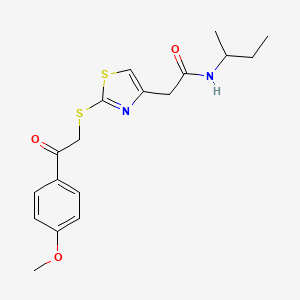
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
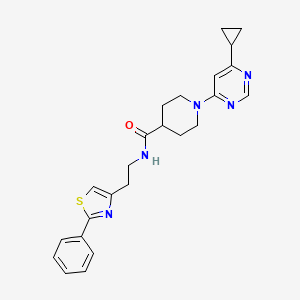
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)
